molecular formula C14H10N4O6 B14112787 (E)-N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide

(E)-N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide

Cat. No.: B14112787
M. Wt: 330.25 g/mol
InChI Key: XAWKXFKDEYZNHQ-NVNXTCNLSA-N
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Description

(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is an organic compound that features a benzylidene group linked to a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Ethers or esters

Scientific Research Applications

(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzylidene derivatives: These compounds share a similar benzylidene structure but may have different substituents, leading to varied properties and applications.

    4-Nitrobenzohydrazide derivatives: These compounds have the same hydrazide moiety but different aromatic substituents.

Uniqueness

(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8-

InChI Key

XAWKXFKDEYZNHQ-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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